N6-Benzyl adenosine-5'-diphosphate
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Overview
Description
Monoethyl malonic acid, also known as ethyl hydrogen malonate, is an organic compound with the formula C5H8O4. It is a half-ester of malonic acid and is commonly used as a building block in organic synthesis. This compound is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monoethyl malonic acid can be synthesized through the selective monohydrolysis of diethyl malonate. This process involves the partial hydrolysis of diethyl malonate using a base such as potassium hydroxide. The reaction is typically carried out in an aqueous medium with a co-solvent like acetonitrile to enhance solubility and reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of monoethyl malonic acid follows a similar approach but is optimized for large-scale reactions. The process involves the use of environmentally benign conditions, requiring only water, a small proportion of a volatile co-solvent, and inexpensive reagents. This method ensures high yields and near 100% purity of the product .
Chemical Reactions Analysis
Types of Reactions
Monoethyl malonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Decarboxylation: Loses a carbon dioxide molecule upon heating.
Halogenation: Reacts with halogens like iodine and bromine.
Common Reagents and Conditions
Esterification: Typically involves alcohols and an acid catalyst.
Amidation: Involves amines and a dehydrating agent.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Halogenation: Uses halogens in an aqueous medium.
Major Products Formed
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carbon Dioxide: Released during decarboxylation.
Halogenated Compounds: Formed from halogenation reactions.
Scientific Research Applications
Monoethyl malonic acid is widely used in scientific research due to its versatility:
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of monoethyl malonic acid involves its reactivity as a carboxylic acid derivative. It can form enolates, which are nucleophilic and can participate in various carbon-carbon bond-forming reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A di-ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another di-ester, often used interchangeably with diethyl malonate.
Malonic Acid: The parent compound, used in the synthesis of its esters and other derivatives.
Uniqueness
Monoethyl malonic acid is unique due to its half-ester structure, which provides a balance between reactivity and stability. This makes it particularly useful in selective synthetic applications where full esters or diesters may not be suitable .
Properties
Molecular Formula |
C17H21N5O10P2 |
---|---|
Molecular Weight |
517.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N5O10P2/c23-13-11(7-30-34(28,29)32-33(25,26)27)31-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
MRHGMAGSDAQUFH-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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